6-cyano-1H-indole-2-carboxylic Acid
Overview
Description
6-cyano-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 6-cyano-1H-indole-2-carboxylic Acid is represented by the formula C10H6O2N2 . The InChI key for this compound is AXAUNIVIEFHPSY-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .Scientific Research Applications
Synthesis and Characterization
- 6-cyano-1H-indole-2-carboxylic acid and related compounds have been synthesized for various applications. Gallou et al. (2004) developed a practical synthesis of 2-aryl-indole-6-carboxylic acids, including 6-cyano-1H-indole-2-carboxylic acid, emphasizing operational simplicity and cost-effectiveness for large-scale production (Gallou et al., 2004). Raju et al. (2015) synthesized derivatives of indole-2-carboxylic acid, exploring their antibacterial and antifungal activities (Raju et al., 2015).
Biological Activities
- The biological activities of 6-cyano-1H-indole-2-carboxylic acid derivatives have been a focus of research. For instance, González-Vera et al. (2005) synthesized spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles, indicating potential applications in pharmaceuticals (González-Vera et al., 2005). Hishmat et al. (1999) explored the synthesis of pharmacologically active indoles, demonstrating the potential of these compounds in medical applications (Hishmat et al., 1999).
Chemical Properties and Reactivity
- The reactivity and chemical properties of 6-cyano-1H-indole-2-carboxylic acid have been extensively studied. For example, Furuya and Kino (2010) investigated the substrate specificity and regioselectivity of CYP199A2, a bacterial P450 monooxygenase, towards indole- and quinolinecarboxylic acids, including indole-6-carboxylic acid (Furuya & Kino, 2010). The oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solution was explored by Goyal and Sangal (2005), providing insights into its redox mechanism and the formation of various products (Goyal & Sangal, 2005).
Applications in Organic Synthesis
- The utility of 6-cyano-1H-indole-2-carboxylic acid in organic synthesis has been demonstrated. Chirkova and Filimonov (2017) considered approaches to synthesize functional derivatives of indole-5,6- and carbazole-2,3-dicarboxylic acid, highlighting the role of cyano and carboxylic groups in these processes (Chirkova & Filimonov, 2017).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
properties
IUPAC Name |
6-cyano-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAGFMALIIXWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442036 | |
Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-1H-indole-2-carboxylic Acid | |
CAS RN |
85864-09-1 | |
Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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